3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
CAS No.: 346579-89-3
Cat. No.: VC1699160
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346579-89-3 |
|---|---|
| Molecular Formula | C14H13NO4 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
| Standard InChI Key | MRKCFCRNCNACNW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is defined by specific chemical identifiers that distinguish it from related compounds. The compound features a 2,5-dimethylfuran group connected to a 3-aminobenzoic acid moiety through a carbonyl linkage, creating a unique molecular architecture with multiple functional groups that facilitate diverse chemical interactions.
Chemical Identifiers
| Parameter | Information |
|---|---|
| CAS Registry Number | 346579-89-3 |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
| Standard InChIKey | MRKCFCRNCNACNW-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Structural Features
The molecular structure of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid incorporates several key functional groups that contribute to its chemical reactivity and biological interactions. The compound contains:
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A furan ring with methyl groups at positions 2 and 5
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A carbonyl group connecting the furan moiety to the amino functionality
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An amino group (-NH-) serving as a linking bridge
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A benzoic acid group with the carboxylic acid at position 3 relative to the amino substituent
This structural arrangement creates a molecule with both hydrophobic regions (the dimethylfuran portion) and hydrophilic functionalities (the carboxylic acid group), enabling interactions with diverse biological targets.
Physical and Chemical Properties
The physical and chemical properties of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid determine its behavior in various experimental conditions and influence its applications in research settings.
Physical Properties
The compound typically appears as a crystalline solid under standard laboratory conditions. While specific melting point data is limited in the available literature, its physical characteristics are consistent with other aromatic carboxylic acids containing heterocyclic substituents.
Chemical Properties
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid exhibits chemical properties characteristic of both carboxylic acids and secondary amides. The compound's reactivity is influenced by:
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The carboxylic acid group, which can participate in acid-base reactions, esterification, and amidation
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The secondary amide linkage, which provides hydrogen bonding capabilities
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The furan ring, which can undergo electrophilic substitution reactions typical of aromatic heterocycles
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The methyl substituents on the furan ring, which contribute to steric effects and can undergo oxidation reactions
Synthesis and Chemical Reactions
The synthesis of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves multiple reaction steps that require careful control of conditions to achieve optimal yield and purity.
Chemical Reactions
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical transformations, including:
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Hydrolysis of the amide bond under acidic or basic conditions
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Esterification of the carboxylic acid group
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Reduction reactions affecting the carbonyl functionality
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Substitution reactions on the aromatic rings
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Oxidation of the furan ring, which may lead to ring opening under harsh conditions
Biochemical Relevance and Applications
The unique structural features of 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid make it particularly valuable in biochemical research, where it serves multiple functions in the study of biological systems and processes.
Protein Interaction Studies
The compound's structure facilitates interactions with protein binding sites through:
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Hydrogen bonding via the amide and carboxylic acid groups
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π-stacking interactions involving the aromatic rings
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Hydrophobic interactions through the dimethyl substituents
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Potential coordination with metal ions in metalloenzymes through the carboxylate group
These interaction capabilities make the compound useful in protein binding studies and structure-activity relationship investigations.
Enzyme Activity Modulation
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has demonstrated potential in modulating enzyme activities, likely through:
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Competitive inhibition by occupying active sites
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Allosteric modulation through binding at regulatory sites
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Alteration of protein conformation upon binding
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Interference with substrate recognition
These properties make it a valuable tool for investigating enzyme mechanisms and developing potential enzyme inhibitors for various applications.
Research Applications
The compound finds application in various research contexts:
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As a probe for studying protein-ligand interactions
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In the development of structure-activity relationships
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As a building block for more complex bioactive molecules
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In comparative studies of heterocyclic carboxamides
Analytical Data
Analytical data for 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid provides essential information for identification, purity assessment, and structural confirmation in research settings.
Spectroscopic Properties
While comprehensive spectroscopic data specific to this compound is limited in the available literature, typical analytical methods would include:
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NMR Spectroscopy (¹H and ¹³C) - Expected to show characteristic signals for:
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Methyl groups on the furan ring
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Furan ring proton
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Aromatic protons of the benzoic acid moiety
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Amide proton
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Carboxylic acid proton
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Mass Spectrometry - Expected to show:
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Molecular ion peak at m/z 259
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Fragmentation patterns characteristic of furan derivatives and benzoic acids
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Infrared Spectroscopy - Expected to show bands for:
Comparison with Related Compounds
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid belongs to a family of structurally related compounds that differ in the position of functional groups or the nature of the heterocyclic system.
Positional Isomers
A notable positional isomer is 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (CAS: 357420-38-3), which differs in the position of the carboxylic acid group on the benzene ring (ortho vs. meta position). This structural difference can significantly impact:
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Physical properties due to potential intramolecular hydrogen bonding
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Binding orientations in protein interaction studies
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Reactivity in chemical transformations
Structural Analogs
Other structural analogs include:
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